molecular formula C15H17N3O4 B2942946 1,6-dimethyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034310-73-9

1,6-dimethyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Cat. No.: B2942946
CAS No.: 2034310-73-9
M. Wt: 303.318
InChI Key: XUVPJXKULROYNJ-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a complex organic compound featuring a pyridinone core with a substituted isoxazole group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with ketones or aldehydes to form the isoxazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug discovery and development.

  • Industry: It can be used in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular pathways involved would need to be elucidated through detailed research.

Comparison with Similar Compounds

  • Isoxazole derivatives: These compounds share the isoxazole ring structure and have similar biological activities.

  • Pyridinone derivatives: These compounds have the pyridinone core and are used in various chemical and biological applications.

Uniqueness: 1,6-Dimethyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1,6-dimethyl-4-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-9-4-11(5-14(19)17(9)3)21-12-7-18(8-12)15(20)13-6-16-22-10(13)2/h4-6,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVPJXKULROYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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